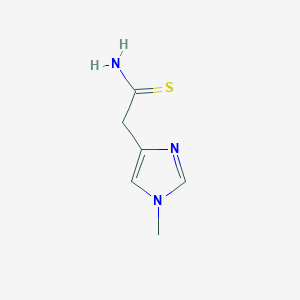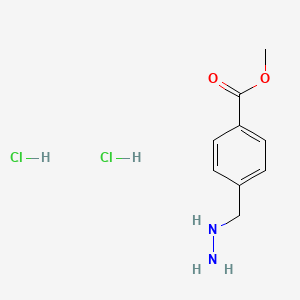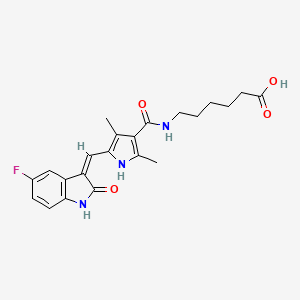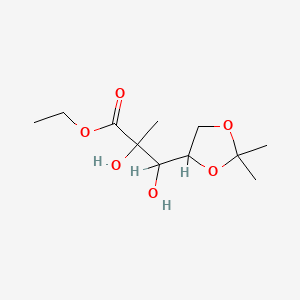
4-Methyl-1,5-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,5-naphthyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at specific positions, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,5-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-methylpyridine can undergo cyclization with ethyl acetoacetate in the presence of a strong acid catalyst to form the naphthyridine core. Subsequent carboxylation reactions introduce the carboxylic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,5-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Methyl-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery programs.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with DNA synthesis or repair mechanisms in microbial cells, leading to antimicrobial effects.
Comparación Con Compuestos Similares
1,5-Naphthyridine-3-carboxylic acid: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Contains a hydroxyl group instead of a methyl group, affecting its solubility and interaction with biological targets.
1,8-Naphthyridine derivatives: Differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.
Uniqueness: 4-Methyl-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can enhance its lipophilicity and influence its interaction with biological membranes and targets. This structural feature may contribute to its distinct pharmacological profile compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-methyl-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-7(10(13)14)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3,(H,13,14) |
Clave InChI |
AGTSGGVINJDMJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1C(=O)O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)






![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)





![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
